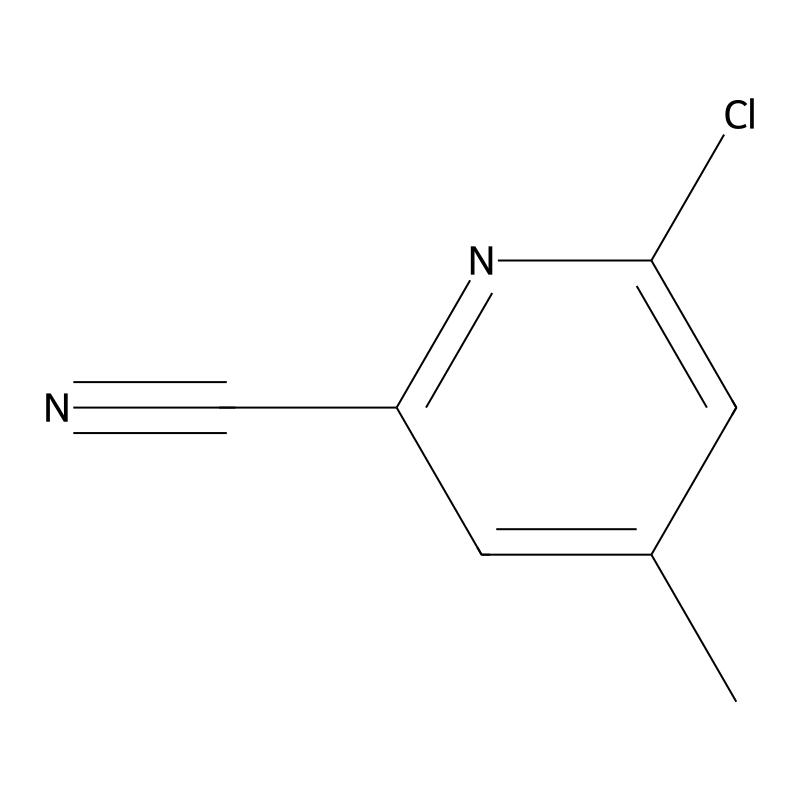6-Chloro-4-methylpicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications
Based on its chemical structure, 6-Chloro-4-methylpicolinonitrile belongs to the class of compounds known as halopicolinonitriles. This class of molecules has been investigated for potential applications in various fields, including:
- Medicinal Chemistry: Some halopicolinonitriles display interesting biological activities, such as anticonvulsant and anti-inflammatory properties []. However, research specifically focused on 6-Chloro-4-methylpicolinonitrile in this context is not yet documented in publicly available sources.
- Material Science: Halopicolinonitriles have also been explored for their potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) []. Again, specific research involving 6-Chloro-4-methylpicolinonitrile in this area is not currently documented.
6-Chloro-4-methylpicolinonitrile is a chemical compound characterized by its molecular formula C7H6ClN. It features a pyridine ring with a cyano group and a chloro substituent, making it a member of the picolinonitrile family. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals due to its unique structural properties.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction: The cyano group can be reduced to an amine, providing pathways for synthesizing amino derivatives.
The synthesis of 6-Chloro-4-methylpicolinonitrile can be achieved through several methods:
- From 4-Methylpyridine: Chlorination of 4-methylpyridine followed by cyanation can yield 6-Chloro-4-methylpicolinonitrile.
- Using Boron Trifluoride: The reaction of 1,2-dimethoxy-5-chloro-4-methylpyridine with boron trifluoride etherate leads to the desired compound through a series of transformations .
Interaction studies involving 6-Chloro-4-methylpicolinonitrile focus on its reactivity with biological targets and other chemical species. These studies are essential in understanding its mechanism of action and potential toxicity. For instance, interactions with enzymes or receptors could elucidate its pharmacological profile.
Several compounds share structural similarities with 6-Chloro-4-methylpicolinonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-6-methylpicolinonitrile | Similar nitrile and chloro groups | Different position of methyl and chloro substituents |
| Methyl 6-chloro-4-methylpicolinate | Ester instead of nitrile | Potentially different biological activity |
| 2-Pyridinecarbonitrile | Lacks chloro substituent | Different reactivity due to absence of halogen |
These compounds highlight the uniqueness of 6-Chloro-4-methylpicolinonitrile in terms of its specific substitution pattern and potential reactivity profiles.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Corrosive;Acute Toxic;Irritant







